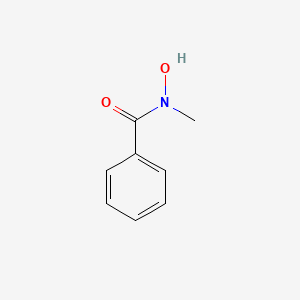

N-Hydroxy-N-methylbenzamide

Description

Significance of N-Hydroxy-N-methylbenzamide in Contemporary Chemical Research

This compound and its derivatives are subjects of significant interest in modern chemical and pharmaceutical research. The presence of the hydroxamic acid functional group allows these compounds to act as effective metal chelators, a property that is fundamental to many of their biological and analytical applications. wikipedia.orgacs.org Research has shown that various N-substituted benzamides exhibit potent biological activities. nih.gov

In the field of medicinal chemistry, derivatives of this compound are being investigated for their potential as therapeutic agents. For example, some hydroxamic acids are known to be inhibitors of enzymes like histone deacetylases (HDACs), which have anti-cancer properties. wikipedia.org Furthermore, certain benzamide (B126) derivatives have shown promise as anti-emetic agents and in the treatment of neurological disorders. nih.govsmolecule.com The compound also serves as a valuable intermediate in the synthesis of more complex organic molecules, highlighting its importance in synthetic organic chemistry.

Historical Context of Hydroxamic Acid and Benzamide Chemistry

The history of hydroxamic acids dates back to 1869 with the discovery of oxalo-hydroxamic acid. researchgate.net However, extensive research into these compounds and their applications did not gain significant momentum until the 1980s. researchgate.net Since then, a vast body of knowledge has been accumulated regarding their synthesis, metal complexation, and various applications. researchgate.net

The study of benzamides has an even longer history, with the first report of polymorphism in benzamide crystals by Wöhler and Liebig in 1832. researchgate.netacs.org This early discovery marked a significant milestone in the understanding of the solid-state properties of organic compounds. The term "benzamide" itself entered the scientific lexicon in the 1850s. oed.com

Overview of Key Academic Research Areas Pertaining to this compound

The unique structural features of this compound have positioned it as a focal point in several key areas of academic research:

Medicinal Chemistry: A primary area of investigation is its potential as a scaffold for the development of novel therapeutic agents. The ability of the hydroxamic acid moiety to chelate metal ions is crucial for its role as an enzyme inhibitor. wikipedia.orgacs.org

Synthetic Chemistry: The compound is utilized as a building block for the synthesis of more elaborate molecules. Its functional groups allow for a variety of chemical transformations.

Analytical Chemistry: Hydroxamic acids, in general, are employed as analytical reagents, particularly for the detection and quantification of metal ions due to their strong chelating properties. researchgate.net

Coordination Chemistry: The study of how this compound and its analogs coordinate with different metal ions is a significant research area, providing insights into the nature of metal-ligand bonding and the stability of the resulting complexes. researchgate.net

Properties of this compound

This table summarizes key chemical identifiers and properties of this compound.| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C8H9NO2 | nih.gov |

| Molecular Weight | 151.16 g/mol | nih.gov |

| CAS Number | 3717-15-1 | nih.gov |

Mentioned Compounds

This table lists the chemical compounds mentioned in the article.| Compound Name |

|---|

| This compound |

| Oxalo-hydroxamic acid |

| Benzamide |

Structure

3D Structure

Properties

IUPAC Name |

N-hydroxy-N-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c1-9(11)8(10)7-5-3-2-4-6-7/h2-6,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDSSLJHUWRMSSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)C1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20327327 | |

| Record name | N-Hydroxy-N-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20327327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2446-50-6 | |

| Record name | N-Hydroxy-N-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20327327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-hydroxy-N-methylbenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for N Hydroxy N Methylbenzamide and Its Derivatives

Direct Synthesis Approaches to N-Hydroxy-N-methylbenzamide

The preparation of this compound can be achieved through a direct and efficient hydrolysis reaction.

Synthesis from N-Methyl-N-benzoyloxybenzamide

A common laboratory-scale synthesis of this compound involves the base-catalyzed hydrolysis of N-Methyl-N-benzoyloxybenzamide. In a typical procedure, N-Methyl-N-benzoyloxybenzamide is treated with an aqueous solution of a strong base, such as sodium hydroxide (B78521). The mixture is heated to facilitate the reaction, leading to the cleavage of the ester bond.

The reaction proceeds by heating the starting material with aqueous sodium hydroxide, resulting in a clear solution. After cooling, the solution is neutralized with a strong acid like hydrochloric acid. The product is then extracted from the aqueous layer using an organic solvent, such as methylene (B1212753) chloride. After drying and evaporating the solvent, this compound is obtained as a colorless liquid. This method is effective, providing a high yield of the desired product.

Table 1: Synthesis of this compound

| Parameter | Value |

|---|---|

| Starting Material | N-Methyl-N-benzoyloxybenzamide |

| Reagents | Sodium hydroxide, Water, Hydrochloric acid |

| Solvent | Methylene chloride (for extraction) |

| Reaction Temperature | 70°C |

| Reaction Time | 45 minutes |

| Product | This compound |

| Yield | 81% |

| Appearance | Colorless liquid |

Mechanistic Considerations in this compound Formation

The formation of this compound from N-Methyl-N-benzoyloxybenzamide under basic conditions is a classic example of ester hydrolysis. The mechanism is understood to be a nucleophilic acyl substitution.

The process is initiated by the attack of a hydroxide ion (OH⁻), a strong nucleophile, on the electrophilic carbonyl carbon of the benzoyloxy group. This attack forms a tetrahedral intermediate. Subsequently, the intermediate collapses, and the carbon-oxygen bond of the leaving group (benzoate) is cleaved. The resulting N-methyl-N-benzoyloxylamide anion is then protonated by water during the workup phase to yield the final product, this compound, along with sodium benzoate (B1203000) as a byproduct. The stability of the benzoate leaving group as a carboxylate anion drives the reaction to completion. Studies on related N-acyloxymethylbenzamides confirm that base-catalyzed hydrolysis typically proceeds via this standard ester hydrolysis pathway involving acyl-oxygen bond cleavage. rsc.org

Synthesis of this compound Analogs and Substituted Derivatives

The N-hydroxybenzamide scaffold is a key feature in many biologically active molecules. Consequently, significant research has been dedicated to developing synthetic strategies for its derivatization, allowing for systematic exploration of structure-activity relationships.

Strategies for Benzene (B151609) Ring Functionalization in N-Hydroxybenzamides

Modification of the benzene ring is a primary strategy for creating analogs of this compound. This can be achieved through various modern synthetic methods that allow for the introduction of a wide array of functional groups at specific positions.

Directed C-H Functionalization: Transition-metal catalysis, particularly with rhodium(III), has been employed for the regioselective thiolation of benzamides. bohrium.com The inherent directing capability of the amide group can be harnessed to functionalize the ortho C-H bonds of the aromatic ring.

Cross-Coupling Reactions: For scaffolds containing pre-installed leaving groups like bromine atoms, palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) are powerful tools. This approach allows for the sequential and regioselective introduction of various substituents, enabling the synthesis of a library of homochiral benzamides from a common intermediate. nih.gov

Annulation Reactions: Chiral cobalt(III) catalysts have been used for the enantioselective [4+1] annulation of N-chlorobenzamides with cyclopropenes. This method constructs chiral isoindolinones, effectively functionalizing the benzamide (B126) ring system through the formation of a new fused ring. nih.gov The reaction proceeds via C-H activation and tolerates a range of electron-donating and electron-withdrawing groups on the benzamide. nih.gov

Diversity-Oriented Synthesis Techniques for N-Hydroxybenzamide Scaffolds

Diversity-oriented synthesis (DOS) is a powerful approach for generating structurally complex and diverse small molecule libraries from simple starting materials. cam.ac.uk This strategy is well-suited for creating collections of N-hydroxybenzamide derivatives to explore novel biological activities. cam.ac.ukmskcc.org

A key DOS strategy is the "build/couple/pair" algorithm. In this approach, simple building blocks are synthesized ("build"), joined together through various reaction types ("couple"), and then subjected to cyclization or other complexity-generating reactions ("pair"). This methodology allows for the creation of libraries with significant scaffold diversity. mskcc.org For instance, a set of starting materials can be elaborated into a wide range of polycyclic molecules related to natural products like alkaloids and terpenoids. mskcc.org The application of such techniques to N-hydroxybenzamide precursors can generate libraries where not only the substituents on the benzene ring are varied, but the entire molecular architecture is fundamentally altered. organic-chemistry.org

Chemo- and Regioselective Functionalization Methods

Achieving high levels of chemo- and regioselectivity is crucial for the efficient synthesis of complex molecules and for building libraries where each compound has a well-defined structure.

Ligand-Controlled Selectivity: In transition metal-catalyzed reactions, the choice of ligand can be used to control the regioselectivity of a transformation. For example, in the functionalization of benzamides, different ligands can promote reactions at different positions on the aromatic ring or on side chains. bohrium.com

Substrate Control: The inherent electronic and steric properties of a substituted benzamide can dictate the position of further functionalization. For instance, in the enantioselective synthesis of atropisomeric, tribrominated benzamides, subsequent transformations such as Pd-catalyzed cross-coupling and lithium-halogen exchange occur with high regioselectivity, dictated by the differential reactivity of the bromine atoms. nih.gov

Catalyst-Controlled Regiodivergence: It is sometimes possible to develop methods where the same starting material can be converted into two different regioisomers by simply changing the catalyst or reaction conditions. For example, photoredox-catalyzed hydrofunctionalization reactions of unsaturated amides can exhibit divergent regioselectivity, leading to different cyclic products. rsc.org This approach is highly valuable as it provides rapid access to a larger portion of chemical space from a single precursor.

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| N-Methyl-N-benzoyloxybenzamide |

| Sodium hydroxide |

| Hydrochloric acid |

| Methylene chloride |

| Sodium benzoate |

Chemical Reactivity and Transformation Pathways of N Hydroxy N Methylbenzamide

Amide Functional Group Reactivity in N-Hydroxy-N-methylbenzamide

The amide group in this compound, characterized by the N-hydroxy substitution, exhibits distinct reactivity patterns, particularly in nucleophilic substitution and hydrolysis reactions.

The amide nitrogen in certain N-substituted benzamides can act as an electrophilic center, facilitating nucleophilic substitution reactions. While amides are generally poor electrophiles, substitution at the nitrogen with electronegative groups can activate the nitrogen atom for nucleophilic attack. In derivatives such as N-acyloxy-N-alkoxyamides, which are structurally related to this compound, the nitrogen atom becomes susceptible to SN2 reactions. researchgate.netarkat-usa.orgumich.edu This type of reaction proceeds via a backside attack by a nucleophile, leading to the displacement of a leaving group from the nitrogen.

Recent studies have demonstrated that O-tosyl hydroxamates can serve as effective electrophiles in SN2 reactions at the amide nitrogen. nih.gov This allows for the formation of nitrogen-nitrogen bonds when amines are used as nucleophiles, yielding hydrazide derivatives. nih.gov This reactivity highlights the potential for this compound, upon activation of the hydroxyl group to a better leaving group, to participate in similar nucleophilic substitution pathways. The reaction proceeds under mild conditions and shows broad substrate scope, accommodating various amine nucleophiles. nih.gov

Table 1: Examples of Nucleophilic Substitution at Activated Amide Nitrogen

| Electrophile | Nucleophile | Product Type | Reference |

| N-acyloxy-N-alkoxyamides | N-methylaniline | N-N coupled product | researchgate.net |

| O-tosyl hydroxamates | Acyclic aliphatic amines | Hydrazide | nih.gov |

| O-tosyl hydroxamates | Saturated N-heterocycles | Hydrazide | nih.gov |

Amides can undergo hydrolysis to yield a carboxylic acid and an amine, a reaction that can be catalyzed by either acid or base. The hydrolysis of amides is generally a slow process. chemguide.co.uk

Under alkaline conditions, the hydrolysis of N-substituted amides, such as N-methylbenzamide, proceeds via the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. acs.org Studies on the alkaline hydrolysis of benzamide (B126) and its N-methyl and N,N-dimethyl derivatives have provided insights into the mechanism. acs.org For some related compounds, like N-(hydroxymethyl)benzamide derivatives, amidic hydrolysis can become a competitive reaction pathway under basic conditions. researchgate.net The stability of related compounds, such as N-(hydroxymethyl)-N-methylbenzamide, has been observed to be lower under alkaline conditions. nih.gov The synthesis of this compound itself has noted that the compound is susceptible to thermal decomposition upon attempted vacuum distillation. prepchem.com

A mild method for the alkaline hydrolysis of secondary and tertiary amides has been developed using sodium hydroxide in a non-aqueous methanol/dichloromethane or methanol/dioxane solvent system. arkat-usa.orgresearchgate.net This procedure is effective at room temperature or under reflux and suggests a plausible reaction mechanism involving the formation of an imidate intermediate. arkat-usa.org It is noteworthy that under these non-aqueous conditions, the reactivity trend is reversed compared to classical aqueous hydrolysis, with tertiary amides hydrolyzing more rapidly than primary amides. umich.edu

Aromatic Ring Reactivity and Functionalization in this compound Analogs

The benzoyl moiety of this compound and its analogs offers a scaffold for various functionalization reactions, enabling the synthesis of a diverse range of substituted aromatic compounds.

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.orgbaranlab.org The reaction utilizes a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. organic-chemistry.orgunblog.fr The amide group, particularly a tertiary amide, is an effective DMG. organic-chemistry.org

In the context of N-methylbenzamide, the amide group can direct the metalation to the ortho position of the benzene (B151609) ring. acs.orgacs.org The resulting aryllithium intermediate can then be trapped with various electrophiles to introduce a wide range of substituents with high regioselectivity. acs.orgacs.org This approach avoids the mixture of ortho and para isomers often obtained in classical electrophilic aromatic substitution reactions. baranlab.org The choice of a strong base, such as n-butyllithium, is crucial for the deprotonation step. uwindsor.ca

Table 2: Key Aspects of Directed Ortho-Metalation (DoM)

| Feature | Description | Reference |

| Directing Metalation Group (DMG) | A functional group that directs deprotonation to the ortho position. Amide groups are effective DMGs. | wikipedia.orgorganic-chemistry.org |

| Organometallic Reagent | Typically a strong alkyllithium base like n-butyllithium or s-butyllithium. | uwindsor.ca |

| Regioselectivity | Exclusive functionalization at the position ortho to the DMG. | baranlab.org |

| Electrophiles | A wide variety of electrophiles can be used to quench the aryllithium intermediate. | acs.org |

The direct hydroxylation of an aromatic C-H bond is a challenging yet highly valuable transformation. In the context of N-methylbenzamide analogs, this can be achieved through various catalytic systems. Manganese complexes have been shown to catalyze aromatic C-H bond oxidations, with the selectivity for aromatic hydroxylation over benzylic oxidation being influenced by the ligand structure of the catalyst. uu.nl

A mechanistic paradigm for intramolecular aromatic hydroxylation has been elucidated using a synthetic nonheme oxoiron(IV) complex. nih.gov In this system, the Fe(IV)=O unit attacks the pendant phenyl ring, leading to its hydroxylation. nih.gov While this study was not performed on this compound itself, it provides a model for the steps involved in such transformations. Furthermore, hydroxylation of aryl sulfonium (B1226848) salts to phenols can be achieved under mild conditions using acetohydroxamic acid as a hydroxylating agent, proceeding through a proposed Lossen rearrangement of an intermediate. mdpi.com

The aromatic ring of this compound and its analogs can undergo oxidation reactions. Theoretical studies on the reaction between tetrachloro-o-benzoquinone and N-methyl benzohydroxamic acid have shown that the reaction can proceed through the formation of a molecular complex followed by nucleophilic attack and subsequent homolytic cleavage of the N-O bond to generate radical species. rsc.org These radicals can then react to form C-N and C-O bonded products, indicating a pathway for the functionalization of the aromatic ring. rsc.org

Additionally, N-hydroxyphthalimide (NHPI) can mediate the oxidation of related compounds under mild conditions. mdpi.com While often used for the oxidation of sulfonamides, the principles of nitroxide-mediated oxidation could potentially be applied to the aromatic ring of this compound analogs, depending on the reaction conditions and the presence of other functional groups. mdpi.com The oxidation of aldoximes with hypervalent iodine(III) reagents can lead to the formation of N-hydroxy amides, showcasing another oxidative transformation involving the hydroxamic acid moiety. researchgate.net

Stability and Decomposition Pathways of this compound

The stability of a chemical compound is a critical factor in its synthesis, storage, and application. This compound exhibits particular sensitivities to certain environmental conditions, leading to its decomposition through various pathways. This section details the known information regarding the stability of this compound and the pathways through which it degrades.

Thermal Stability

Research into the synthesis of this compound has revealed its inherent thermal instability. Attempts to purify the compound through vacuum distillation have been unsuccessful due to thermal decomposition prepchem.com. This susceptibility to heat indicates that elevated temperatures can initiate degradation, breaking down the molecule into smaller fragments. While the specific decomposition products from thermal degradation have not been extensively detailed in the available literature, this characteristic necessitates careful temperature control during its handling and storage.

Alkaline Stability and Hydrolysis

This compound demonstrates limited stability in alkaline environments. The amide linkage in its structure is susceptible to hydrolysis, a chemical process in which a water molecule cleaves one or more chemical bonds. The mechanism of alkaline hydrolysis for amides, including related N-substituted benzamides, has been a subject of extensive study acs.orgarkat-usa.orgresearchgate.net. This process typically involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the amide group. This forms a tetrahedral intermediate, which then breaks down to yield a carboxylate and an amine or, in this case, a hydroxylamine (B1172632) derivative.

For this compound, the expected products of complete alkaline hydrolysis would be benzoate (B1203000) and N-methylhydroxylamine. The general mechanism for the alkaline hydrolysis of amides is illustrated below:

Scheme 1: General Mechanism of Alkaline Amide Hydrolysis

In this generalized scheme, R, R', and R'' represent organic substituents.

Studies on structurally similar compounds provide further insight into the stability of this compound. For instance, N-(hydroxymethyl)-N-methylbenzamide has been shown to be less stable under alkaline conditions compared to its counterpart, N-(hydroxymethyl)-benzamide nih.gov. This suggests that the presence of the methyl group on the nitrogen atom can influence the compound's stability.

Decomposition Products

A notable decomposition product identified in studies of a related compound, N-(hydroxymethyl)-N-methylbenzamide, is formaldehyde (B43269) nih.gov. The degradation of this molecule was found to yield formaldehyde, a reaction not observed in similar compounds without the N-methyl group nih.gov. This finding suggests that a potential decomposition pathway for this compound under certain conditions could also lead to the formation of formaldehyde, although direct experimental evidence for this specific compound is not extensively documented.

The table below summarizes the known and potential decomposition products of this compound based on its structure and studies of related compounds.

| Condition | Potential Decomposition Pathway | Potential Products | Supporting Evidence |

| Thermal | Thermal cleavage | Various smaller molecular fragments | Unsuccessful vacuum distillation due to decomposition prepchem.com. |

| Alkaline | Hydrolysis | Benzoate, N-methylhydroxylamine | General mechanism of amide hydrolysis acs.orgarkat-usa.orgresearchgate.net. |

| Metabolic/Chemical | Oxidative degradation | Formaldehyde | Inferred from studies on the closely related N-(hydroxymethyl)-N-methylbenzamide nih.gov. |

It is important to note that while the study of related compounds provides valuable insights, further research is necessary to fully elucidate the complete decomposition pathways and product profiles of this compound under a variety of conditions.

Structural Elucidation and Advanced Spectroscopic Characterization of N Hydroxy N Methylbenzamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for N-Hydroxy-N-methylbenzamide

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of this compound in solution. It provides detailed information about the chemical environment of each nucleus, the connectivity between atoms, and the dynamic processes the molecule undergoes.

¹H and ¹³C NMR Chemical Shift Analysis

¹H NMR Spectroscopy: The proton NMR spectrum of this compound provides distinct signals corresponding to each type of proton in the molecule. In a deuterated chloroform (B151607) (CDCl₃) solvent, the spectrum typically shows a multiplet for the aromatic protons of the benzene (B151609) ring, appearing in the range of 7.1-7.7 ppm. The N-methyl (N-CH₃) protons exhibit a singlet at approximately 3.20 ppm. A characteristic broad singlet, corresponding to the hydroxyl (OH) proton, is observed significantly downfield around 9.67 ppm, indicative of its acidic nature and involvement in hydrogen bonding.

| Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| -OH | ~9.67 | Broad Singlet | 1H |

| Aromatic (C₆H₅) | ~7.1 - 7.7 | Multiplet | 5H |

| N-CH₃ | ~3.20 | Singlet | 3H |

Conformational Analysis via NMR Spectroscopy

The amide bond (C-N) in this compound possesses a significant degree of double bond character due to resonance, which restricts free rotation. This restriction can lead to the existence of conformational isomers, or rotamers (E/Z isomers), which may be observable by NMR spectroscopy. niscpr.res.in In such cases, separate signals for the N-methyl and other groups may appear for each conformer, particularly at low temperatures where their interchange is slow on the NMR timescale. niscpr.res.in

For many substituted benzamides, this rotational barrier results in the broadening of NMR signals at room temperature, as the rate of conformational exchange is intermediate. niscpr.res.in Variable temperature (VT) NMR studies are crucial for investigating this dynamic process. By lowering the temperature, the exchange can be slowed to the point where sharp, distinct signals for each rotamer are resolved. Conversely, increasing the temperature can cause the signals to coalesce into a single, time-averaged peak as the rotation becomes rapid. niscpr.res.in This phenomenon is particularly evident for the N-methyl and aromatic protons, which experience different chemical environments in the different conformations.

Hydrogen Bonding Probes by NMR

The N-hydroxy group of the molecule is a key site for both intramolecular and intermolecular hydrogen bonding. The downfield chemical shift and broadness of the -OH proton signal (~9.67 ppm) are strong indicators of its involvement in such interactions. uu.nl

Intramolecular Hydrogen Bonding: An intramolecular hydrogen bond could potentially form between the hydroxyl proton and the carbonyl oxygen, creating a stable five-membered ring. This type of interaction would fix the conformation of the N-OH group and contribute to the significant downfield shift of the proton.

Intermolecular Hydrogen Bonding: In solution, this compound molecules can form intermolecular hydrogen bonds with each other (dimerization) or with solvent molecules. The position and shape of the -OH signal are often concentration-dependent; in dilution studies, a shift to a higher field (lower ppm) upon dilution would suggest the disruption of intermolecular hydrogen bonds.

Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can provide further evidence for specific conformations and through-space interactions, including those mediated by hydrogen bonds.

Infrared (IR) Spectroscopy for Characterizing Functional Groups in this compound

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies. The IR spectrum of this compound displays several key absorption bands that confirm its structure. masterorganicchemistry.comlibretexts.org

O-H Stretching: A prominent, broad absorption band is expected in the region of 3200-2800 cm⁻¹, characteristic of the O-H stretching vibration of the hydroxyl group involved in hydrogen bonding. Its broadness is a direct consequence of these hydrogen bonding interactions.

C-H Stretching: Aromatic C-H stretching vibrations typically appear as a group of weaker bands just above 3000 cm⁻¹ (e.g., 3100-3000 cm⁻¹). The aliphatic C-H stretching from the N-methyl group will be observed in the 2980-2880 cm⁻¹ region.

C=O Stretching (Amide I Band): The carbonyl group of the amide function gives rise to a very strong and sharp absorption band, known as the Amide I band. For N,N-disubstituted benzamides, this band is typically found in the range of 1630-1660 cm⁻¹. The exact position is sensitive to the electronic environment and hydrogen bonding.

C=C Stretching: Aromatic ring C=C stretching vibrations result in several bands of variable intensity in the 1600-1450 cm⁻¹ region.

N-O Stretching: The N-O single bond stretching vibration is expected to produce a band in the fingerprint region, typically around 930 cm⁻¹.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H | Stretching | 3200 - 2800 | Strong, Broad |

| Aromatic C-H | Stretching | 3100 - 3000 | Weak-Medium |

| Aliphatic C-H (Methyl) | Stretching | 2980 - 2880 | Medium |

| C=O (Amide) | Stretching (Amide I) | 1660 - 1630 | Very Strong |

| Aromatic C=C | Stretching | 1600 - 1450 | Medium-Weak |

| N-O | Stretching | ~930 | Medium |

Mass Spectrometry (MS) for Molecular and Fragment Ion Analysis of this compound

Mass spectrometry is used to determine the molecular weight and elemental formula of this compound and to gain structural information from its fragmentation patterns. The compound has a molecular formula of C₈H₉NO₂ and a monoisotopic mass of approximately 151.06 Da. uni.lu

In high-resolution mass spectrometry (HRMS), the exact mass can be measured, confirming the elemental composition. The molecule can be observed as various adducts depending on the ionization technique used. uni.lu

A primary fragmentation pathway for benzamides involves the cleavage of the bond between the carbonyl carbon and the phenyl ring or the carbonyl carbon and the nitrogen atom. libretexts.orgchemguide.co.uk A key fragment observed in the mass spectrum of many benzoyl compounds is the benzoyl cation ([C₆H₅CO]⁺) at a mass-to-charge ratio (m/z) of 105. Another significant fragment could arise from the loss of the hydroxyl group, leading to an ion at m/z 134. Further fragmentation of the benzoyl cation can lead to the phenyl cation ([C₆H₅]⁺) at m/z 77 by loss of carbon monoxide (CO).

| Ion | Formula | Predicted m/z | Description |

|---|---|---|---|

| [M+H]⁺ | [C₈H₁₀NO₂]⁺ | 152.07060 | Protonated Molecule |

| [M+Na]⁺ | [C₈H₉NO₂Na]⁺ | 174.05254 | Sodiated Adduct |

| [M-H]⁻ | [C₈H₈NO₂]⁻ | 150.05604 | Deprotonated Molecule |

| [C₆H₅CO]⁺ | [C₇H₅O]⁺ | 105 | Benzoyl cation |

| [C₆H₅]⁺ | [C₆H₅]⁺ | 77 | Phenyl cation |

X-ray Crystallography of this compound and its Derivatives

While a crystal structure for this compound itself is not described in the searched literature, analysis of closely related derivatives, such as 4-Hydroxy-N-methylbenzamide, provides valuable insight into the likely solid-state conformation and intermolecular interactions. researchgate.netnih.gov

For 4-Hydroxy-N-methylbenzamide, X-ray diffraction studies revealed a monoclinic crystal system with the space group Cc. researchgate.netnih.gov A key structural feature is the near-planarity between the amide group and the benzene ring, with reported dihedral angles being very small (e.g., 3.0° to 4.0°). researchgate.netnih.gov This planarity facilitates π-electron delocalization across the molecule.

The crystal packing of these derivatives is dominated by hydrogen bonding. In 4-Hydroxy-N-methylbenzamide, extensive intermolecular O—H···O hydrogen bonds are observed, linking molecules into infinite one-dimensional chains. researchgate.netnih.gov Weaker C—H···O and C—H···N interactions also contribute to the stability of the crystal lattice. researchgate.netnih.gov

For this compound, one would anticipate a similarly influential role for hydrogen bonding in its crystal structure. The N-OH group is a potent hydrogen bond donor, and the carbonyl oxygen is an effective acceptor. This could lead to the formation of robust hydrogen-bonded dimers or chains, significantly influencing the compound's melting point and solubility characteristics. The specific arrangement and the potential for intramolecular versus intermolecular hydrogen bonding would be definitively determined by single-crystal X-ray diffraction analysis.

Crystal Packing and Intermolecular Interactions (e.g., O—H···O Hydrogen Bonds, C—H···N Interactions)

No published crystallographic studies for this compound were found. Therefore, information regarding its crystal packing arrangement and the specific nature of its intermolecular interactions, such as O—H···O hydrogen bonds and C—H···N interactions, is not available.

Conformational Analysis in the Solid State (e.g., Dihedral Angles of Amide and Benzene Ring)

Without a crystal structure, a conformational analysis of this compound in the solid state cannot be performed. Key parameters such as the dihedral angles between the amide group and the benzene ring, which define the molecule's three-dimensional shape within a crystal lattice, remain undetermined.

To provide the requested detailed analysis, experimental determination of the crystal structure of this compound via single-crystal X-ray diffraction would be necessary. Such an investigation would yield precise data on bond lengths, bond angles, torsion angles, and the arrangement of molecules in the solid state, allowing for a thorough discussion of the topics outlined.

Computational Chemistry and Theoretical Investigations of N Hydroxy N Methylbenzamide

Quantum Chemical Calculations of N-Hydroxy-N-methylbenzamide (e.g., DFT, HF, MP2)

Quantum chemical calculations are a cornerstone of computational chemistry, providing detailed information about the electronic properties and energetics of molecules. Methodologies such as Density Functional Theory (DFT), Hartree-Fock (HF), and Møller-Plesset perturbation theory (MP2) are commonly employed to model molecular systems with varying levels of accuracy and computational cost. These calculations are vital for understanding the intrinsic properties of this compound at a sub-atomic level.

The electronic structure of a molecule is fundamental to its chemical properties. Analysis of the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides critical information about its reactivity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity.

For related benzamide (B126) structures, DFT calculations are frequently used to determine these orbital energies. A smaller HOMO-LUMO gap generally implies higher chemical reactivity. The analysis also includes mapping the molecular electrostatic potential (MEP), which identifies the electron-rich and electron-poor regions of the molecule, predicting sites for electrophilic and nucleophilic attack. For this compound, the lone pairs on the oxygen and nitrogen atoms are expected to be key sites of electron density, influencing its interaction with other chemical species.

Table 1: Representative Theoretical Electronic Properties of a Benzamide Derivative (Note: This table is illustrative, based on typical results for similar compounds, as specific data for this compound is not available in published literature.)

| Property | Calculated Value (Illustrative) | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| LUMO Energy | -1.2 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

Conformational Energetics and Potential Energy Surfaces

The three-dimensional structure of this compound is not static. Rotation around its single bonds, particularly the C-N amide bond and the C-C bond connecting the carbonyl group to the phenyl ring, gives rise to different conformers with varying energies. Computational methods can map the potential energy surface (PES) by calculating the energy of the molecule as a function of these rotational angles (dihedral angles).

Studies on similar molecules, such as 2-hydroxy-N,N-dialkylbenzamides, have utilized DFT calculations to explore conformational preferences and the energy barriers between different conformers. These analyses reveal the most stable geometric arrangements, which are often dictated by a balance of steric effects and intramolecular interactions, such as hydrogen bonding. For this compound, a key feature would be the potential for an intramolecular hydrogen bond between the hydroxyl hydrogen and the carbonyl oxygen, which would significantly stabilize certain conformations.

Proton transfer is a fundamental chemical process that could be relevant for this compound, particularly involving the hydroxyl group. Computational studies can model the dynamics of both intramolecular (e.g., from the hydroxyl group to the carbonyl oxygen) and intermolecular (e.g., to a solvent molecule) proton transfer. By calculating the potential energy curve along the reaction coordinate, chemists can determine the energy barrier for the transfer, providing insights into the reaction rate and mechanism.

Theoretical studies on other hydroxy-aromatic compounds have demonstrated that upon electronic excitation, the acidity of a hydroxyl group can increase significantly, facilitating excited-state intramolecular proton transfer (ESIPT). While specific studies on this compound are lacking, DFT and time-dependent DFT (TD-DFT) would be the appropriate methods to investigate whether such a process is feasible and to calculate the associated energetic profiles.

Molecular Dynamics Simulations for this compound Systems

While quantum chemical calculations are excellent for studying static properties or single reaction pathways, molecular dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing a detailed picture of conformational changes, solvent interactions, and other dynamic processes.

An intramolecular hydrogen bond in this compound would be a dominant factor in its structure and dynamics. MD simulations can be used to study the stability and fluctuations of this bond, including the bond length, angle, and the frequency of its formation and breaking over time.

Research on related compounds like 2-hydroxy-N-methylbenzamide has highlighted the presence of a strong intramolecular hydrogen bond. uq.edu.au Infrared spectroscopy combined with DFT calculations on similar systems shows an equilibrium between intramolecular and intermolecular hydrogen-bonded forms, especially in different solvents. uq.edu.au MD simulations would allow for the direct observation of these dynamic equilibria, revealing the timescale and mechanisms of these transitions. Advanced techniques could also incorporate quantum effects, such as proton tunneling, which can be important for hydrogen bond dynamics, although such effects are often subtle.

The surrounding environment, particularly the solvent, can have a profound impact on the conformation and behavior of a molecule. MD simulations are particularly well-suited for studying these solvent effects by explicitly including solvent molecules in the simulation box.

Solvents can influence the conformational equilibrium of this compound in several ways. Polar, proton-accepting solvents could compete for the hydroxyl hydrogen, potentially disrupting the intramolecular hydrogen bond and favoring more extended conformations. uq.edu.au Conversely, non-polar solvents might favor the compact, intramolecularly hydrogen-bonded structure. MD simulations can quantify these effects by calculating the relative populations of different conformers in various solvents, providing a molecular-level explanation for experimentally observed solvent-dependent properties.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Benzamide |

| 2-hydroxy-N,N-dialkylbenzamides |

Atoms in Molecules (AIM) Theory for Electron Density Analysis in this compound

The Quantum Theory of Atoms in Molecules (QTAIM), commonly known as AIM, provides a rigorous method for analyzing the electron density distribution in a molecule to elucidate its chemical structure and bonding characteristics. nih.gov This analysis is based on the topology of the electron density, ρ(r), where critical points in the density reveal the locations of atoms, bonds, rings, and cages. researchgate.net

A comprehensive search of computational chemistry literature did not yield any specific studies that have applied AIM theory to this compound. Consequently, there is no published data on its bond critical points (BCPs), electron density (ρ), Laplacian of the electron density (∇²ρ), or energy densities at these points.

Such an analysis, were it to be performed, would involve the following:

Identification of Critical Points: Locating the (3, -1) bond critical points for all covalent bonds within the molecule (e.g., C-C, C=O, C-N, N-O, O-H, C-H).

Analysis of BCP Properties: Calculating key properties at each BCP to characterize the nature of the chemical bonds. These properties typically include:

Electron Density (ρ(r)) : Its magnitude correlates with the bond order.

Laplacian of Electron Density (∇²ρ(r)) : The sign of the Laplacian helps distinguish between shared-shell (covalent) interactions (∇²ρ < 0) and closed-shell interactions (ionic, hydrogen bonds, van der Waals) (∇²ρ > 0).

Energy Densities : The kinetic energy density (G(r)), potential energy density (V(r)), and total energy density (H(r)) provide further insight into the nature of the bonding interactions.

Without a dedicated AIM study on this compound, a data table of its topological properties cannot be constructed.

Integration of Theoretical and Experimental Spectroscopic Data for this compound

The integration of computational and experimental spectroscopy is a powerful approach for the precise assignment of vibrational (FT-IR, Raman) and nuclear magnetic resonance (NMR) spectra. nih.gov This typically involves calculating theoretical spectra using methods like Density Functional Theory (DFT) and comparing them with experimentally recorded spectra. nih.gov

Despite the utility of this approach, a detailed study that performs a comprehensive vibrational or NMR analysis of this compound by integrating theoretical calculations with experimental results could not be located in the reviewed literature. While experimental ¹³C NMR data for the compound is available in databases like PubChem, a corresponding theoretical calculation and assignment are missing. nih.gov

A typical integrated spectroscopic study would involve:

Geometry Optimization: The molecular structure of this compound would be optimized using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).

Frequency Calculation: Vibrational frequencies would be computed from the optimized geometry. The calculated frequencies are often scaled by an empirical factor to correct for anharmonicity and methodological approximations.

Spectral Comparison and Assignment: The scaled theoretical frequencies and intensities for FT-IR and Raman spectra would be compared with experimental spectra. This comparison allows for a detailed and reliable assignment of each vibrational mode to specific molecular motions (e.g., C=O stretch, N-H bend). For NMR, the Gauge-Independent Atomic Orbital (GIAO) method is commonly used to predict chemical shifts for comparison with experimental data.

As no such integrated study for this compound has been published, a comparative data table of its theoretical and experimental vibrational frequencies or NMR chemical shifts cannot be provided.

Mechanisms of Biological Interactions and Enzyme Inhibition by N Hydroxy N Methylbenzamide Derivatives

Metal Chelation as a Primary Mechanism of Enzyme Inhibition by Hydroxamic Acids

The hydroxamic acid functional group (-C(O)N(OH)-) present in N-Hydroxy-N-methylbenzamide is a key pharmacophore responsible for its potent inhibitory activity against a class of enzymes known as metalloenzymes. This inhibitory action is predominantly achieved through the mechanism of metal chelation, where the hydroxamic acid moiety acts as a bidentate ligand, coordinating with the metal ion in the enzyme's active site. This interaction disrupts the normal catalytic function of the enzyme, leading to its inhibition.

Zinc Metalloenzyme Inhibition: Histone Deacetylases (HDACs)

Histone deacetylases (HDACs) are a family of zinc-dependent enzymes that play a crucial role in the regulation of gene expression through the deacetylation of lysine (B10760008) residues on histones and other proteins. nih.gov Dysregulation of HDAC activity is implicated in various diseases, particularly cancer, making them a significant target for therapeutic intervention. nih.gov N-Hydroxybenzamide derivatives have been extensively investigated as HDAC inhibitors. researchgate.netnih.gov

The primary mechanism of HDAC inhibition by these compounds involves the chelation of the catalytic zinc ion (Zn²⁺) in the active site. ekb.eg The hydroxamic acid group of the inhibitor coordinates with the zinc ion, effectively blocking the binding of the natural substrate and inhibiting the deacetylation reaction. nih.gov Research has identified acyl derivatives of 4-(aminomethyl)-N-hydroxybenzamide as potent and selective inhibitors of HDAC6, a specific isoform of HDACs. researchgate.netnih.gov The selectivity of these inhibitors is thought to be influenced by the interaction of other parts of the molecule with the protein surface near the active site. researchgate.netnih.gov

| Compound Derivative | Target HDAC Isoform | Reported Potency | Key Structural Features for Activity |

|---|---|---|---|

| Acyl derivatives of 4-(aminomethyl)-N-hydroxybenzamide | HDAC6 | Potent and selective | Benzylic spacer and hydrophobic capping groups |

| Tetrahydroisoquinoline analogs of 4-(aminomethyl)-N-hydroxybenzamide | HDAC6 | Enhanced selectivity and cellular activity | Constrained heterocyclic structure |

Matrix Metalloproteinases (MMPs) Inhibition

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components. nih.gov Their activity is crucial in physiological processes like tissue remodeling, but their overexpression is associated with pathological conditions such as arthritis and cancer metastasis. nih.gov Hydroxamic acid-based compounds are well-established inhibitors of MMPs. nih.govnih.gov

Similar to HDACs, the inhibition of MMPs by this compound derivatives relies on the chelation of the active site zinc ion by the hydroxamic acid moiety. nih.gov This interaction prevents the binding and cleavage of MMP substrates. Studies on N-hydroxybutanamide derivatives, which share the key hydroxamic acid functional group, have demonstrated their potential as MMP inhibitors. For instance, an iodoaniline derivative of N¹-hydroxy-N⁴-phenylbutanediamide has shown inhibitory activity against MMP-2, MMP-9, and MMP-14 with IC₅₀ values in the low micromolar range. nih.gov

Other Metalloenzyme Targets (e.g., TNF-α Converting Enzyme, Ureases, Peroxidases)

The metal-chelating property of the hydroxamic acid group in this compound derivatives allows them to target a range of other metalloenzymes.

TNF-α Converting Enzyme (TACE): TACE, also known as ADAM17, is a zinc-dependent metalloproteinase that cleaves the precursor of tumor necrosis factor-alpha (TNF-α), a pro-inflammatory cytokine. N-hydroxy-2-(2-oxo-3-pyrrolidinyl)acetamides have been identified as potent and selective inhibitors of TACE, demonstrating the applicability of hydroxamic acid-containing scaffolds for targeting this enzyme. nih.gov

Ureases: Ureases are nickel-containing enzymes that catalyze the hydrolysis of urea (B33335) to ammonia (B1221849) and carbon dioxide. nih.govresearchgate.net This activity is implicated in pathologies associated with certain bacterial infections. Hydroxamic acid derivatives are known inhibitors of urease. nih.govresearchgate.netnih.gov The inhibitory mechanism involves the coordination of the hydroxamic acid with the nickel ions in the active site, disrupting the catalytic cycle. nih.govresearchgate.net N¹-hydroxy-N²-substituted derivatives have been synthesized and evaluated for their urease inhibitory activity. nih.gov

Peroxidases: While the primary mechanism of inhibition for many metalloenzymes by hydroxamic acids is chelation, the interaction with iron-containing peroxidases can be more complex. Some studies suggest that while chelation may play a role, other mechanisms might also be involved. However, specific studies detailing the inhibition of peroxidases by this compound are limited, with much of the research focusing on other inhibitors like phenylhydrazine (B124118) and sodium azide. nih.gov

Non-Chelating Mechanisms of Biological Interaction for this compound Analogs

Hydrogen Bonding Interactions with Biological Targets

Hydrogen bonds play a significant role in the binding of ligands to protein targets. The this compound scaffold contains several hydrogen bond donor and acceptor sites, including the hydroxyl group, the carbonyl oxygen, and the amide nitrogen. These groups can form hydrogen bonds with amino acid residues in the active site or on the surface of target proteins, contributing to the stability of the enzyme-inhibitor complex.

The crystal structure of 4-Hydroxy-N-methylbenzamide, a close analog, reveals the presence of O—H···O and weak C—H···N intermolecular hydrogen bonds, which form infinite chains and contribute to the packing stability of the crystal. nih.gov In a biological context, similar hydrogen bonding interactions with amino acid residues in an enzyme's active site can significantly enhance binding affinity and specificity. For instance, in the context of HDAC inhibition, hydrogen bonding with aspartate residues around the rim of the catalytic tunnel can contribute to increased affinity.

Studies on N-(hydroxy)peptides have also highlighted the importance of the hydroxamate functional group as both a hydrogen-bond donor and acceptor in forming stable secondary structures, further emphasizing the role of hydrogen bonding in the molecular interactions of these compounds. chemrxiv.org

| Functional Group on Analog | Interaction Type | Potential Interacting Partner in Biological Target |

|---|---|---|

| Hydroxyl (-OH) | Donor/Acceptor | Carbonyl oxygen, Aspartate, Glutamate, Serine, Threonine residues |

| Carbonyl (C=O) | Acceptor | Amide protons, Arginine, Lysine, Histidine residues |

| Amide (N-H) | Donor | Carbonyl oxygen, Aspartate, Glutamate residues |

Covalent Bond Formation with Nucleophilic Active Sites

Covalent inhibition is a mechanism where an inhibitor forms a stable, covalent bond with its target enzyme, often leading to irreversible inactivation. While less common for hydroxamic acids compared to metal chelation, certain derivatives can be designed to act as covalent inhibitors. This typically involves the presence of a reactive group within the inhibitor molecule that can form a covalent bond with a nucleophilic residue (e.g., cysteine, serine, lysine) in the enzyme's active site.

There is limited direct evidence in the reviewed literature for this compound itself acting as a covalent inhibitor through the hydroxamic acid moiety. However, the chemical reactivity of the hydroxamic acid functional group suggests that under certain conditions or with specific modifications, covalent interactions could be possible. For example, the metabolic conversion of N-methylbenzamides can lead to the formation of N-hydroxymethyl compounds, which can be reactive intermediates. nih.gov It is important to note that covalent modification is a broad mechanism, and the potential for a specific compound to act in this manner depends on its detailed chemical structure and the specific enzymatic environment. youtube.com

Influence on Binding Affinity and Specificity

The binding affinity and specificity of this compound derivatives are significantly influenced by their structural characteristics. Modifications to the benzamide (B126) core can lead to enhanced potency and selectivity for specific enzyme targets, a key aspect in the design of targeted inhibitors.

Research into a series of benzamide and picolinamide (B142947) derivatives as acetylcholinesterase (AChE) inhibitors revealed that the substitution pattern on the molecule markedly affects its inhibitory activity and selectivity. For instance, altering the position of a dimethylamine (B145610) side chain had a significant impact on the inhibition of both AChE and butyrylcholinesterase (BChE), with picolinamide derivatives generally showing stronger bioactivity than their benzamide counterparts. One specific picolinamide derivative, compound 7a , demonstrated the most potent and selective inhibition of AChE over BChE. nih.govnih.gov

Similarly, in the context of histone deacetylase (HDAC) inhibitors, structure-activity relationship (SAR) studies on benzanilide (B160483) derivatives have shown that specific substituents are essential for activity. A 2'-amino or 2'-hydroxy group on the benzanilide moiety was found to be indispensable for inhibitory action, suggesting these groups are crucial for specific interactions with the enzyme, possibly acting as hydrogen-bonding sites or engaging in other electrostatic interactions. acs.org The removal of the 2'-amino group, for example, leads to a loss of inhibitory activity. acs.org

Further studies on N-hydroxybenzamide derivatives as HDAC inhibitors have identified compounds with potent and highly selective activity. Acyl derivatives of 4-(aminomethyl)-N-hydroxybenzamide were identified as potent leads with significant selectivity for the HDAC6 isoform over other subtypes. nih.govresearchgate.net The design of constrained heterocyclic analogues, such as tetrahydroisoquinolines, further improved this selectivity. This enhanced specificity is thought to arise from the benzylic spacer more effectively accessing a wider channel in the HDAC6 active site, along with hydrophobic "capping" groups interacting with the protein surface near the active site rim. nih.govresearchgate.net

| Compound | Target Enzyme | Inhibitory Activity (IC50) | Selectivity |

|---|---|---|---|

| Compound 7a (picolinamide derivative) | Acetylcholinesterase (AChE) | 2.49 ± 0.19 μM | High (99.40) over BChE |

| N-(2-Aminophenyl)-4-[N-(pyridin-3-ylmethoxycarbonyl)aminomethyl]benzamide (MS-275) | Histone Deacetylase (HDAC) | 4.8 μM | - |

| N-(2-Hydroxyphenyl)benzamide derivative | Histone Deacetylase (HDAC) | Comparable to MS-275 | - |

| N-Phenylbenzamide (unsubstituted 2' position) | Histone Deacetylase (HDAC) | Inactive | - |

Molecular Docking and Dynamics Simulations for Elucidating Binding Modes of this compound Inhibitors

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the binding modes of this compound derivatives with their target enzymes at an atomic level. These methods provide critical insights into the specific interactions that stabilize the enzyme-inhibitor complex, guiding the rational design of more potent and selective compounds.

Molecular docking studies predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. For instance, docking studies of benzamide derivatives with the enzyme topoisomerase IIα have revealed various interactions with amino acid residues and DNA bases within the active site, with calculated binding energies ranging from -60.14 to -114.71 kcal/mol. researchgate.net Similarly, docking of a potent picolinamide derivative into the active site of acetylcholinesterase showed that it can bind to both the catalytic and peripheral sites of the enzyme. nih.govnih.gov These simulations help identify key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for binding. For example, in the case of aryl benzamide derivatives acting as mGluR5 negative allosteric modulators, docking and MD simulations revealed stabilization through hydrogen bonds, π–π stacking with a tryptophan residue (Trp945), and various hydrophobic contacts. mdpi.comnih.gov

Molecular dynamics simulations complement docking studies by providing a dynamic view of the enzyme-inhibitor complex over time. MD simulations can confirm the stability of binding modes predicted by docking and reveal conformational changes in both the ligand and the protein upon binding. mdpi.comrsc.orgacs.org For example, MD simulations of benzoylselenourea derivatives with urease showed that the ligand-protein complexes reached a stable state after an initial adjustment period, confirming strong and sustained interactions. acs.org These simulations can quantify the frequency and duration of specific interactions, such as hydrogen bonds, providing a more detailed understanding of the binding mechanism. mdpi.comnih.gov The results from these computational approaches are instrumental in explaining the structure-activity relationships observed in experimental assays. mdpi.comnih.gov

| Inhibitor Class | Target Enzyme | Key Interactions Observed in Simulations | Computational Method |

|---|---|---|---|

| Aryl Benzamide Derivatives | mGluR5 | Hydrogen bonds, π–π stacking (Trp945), hydrophobic contacts | Molecular Docking & MD Simulations |

| Benzamide Derivatives | Topoisomerase IIα | Interactions with DNA bases (DG13) and amino acids (ARG487, MET762) | Molecular Docking |

| Picolinamide Derivative (7a) | Acetylcholinesterase | Binding to catalytic and peripheral sites | Molecular Docking |

| Benzoylselenourea Derivatives | Urease | Bidentate coordination with Ni(II) ions via amide oxygen and selenium | Molecular Docking & MD Simulations |

Cellular Mechanistic Studies of Enzyme Inhibition in vitro (e.g., Apoptosis Induction via Specific Enzyme Pathways)

In vitro cellular studies have demonstrated that N-substituted benzamide derivatives can induce apoptosis, or programmed cell death, by targeting specific enzyme pathways. This mechanism is a crucial aspect of their potential as anti-cancer agents, as the induction of apoptosis is a primary goal in cancer therapy.

Studies using N-substituted benzamides, such as declopramide, have elucidated a clear mechanistic pathway for apoptosis induction in cancer cell lines. nih.gov Research has shown that these compounds trigger the mitochondrial pathway of apoptosis. nih.gov This process is characterized by the release of cytochrome c from the mitochondria into the cytosol. nih.gov Once in the cytosol, cytochrome c participates in the formation of the apoptosome, which leads to the activation of a key initiator enzyme, caspase-9. nih.gov

The activation of caspase-9 initiates a downstream cascade involving effector caspases, such as caspase-3 and -7, which are responsible for cleaving various cellular substrates, ultimately leading to the morphological and biochemical hallmarks of apoptosis. nih.gov The central role of this caspase cascade in benzamide-induced apoptosis is confirmed by experiments showing that caspase inhibitors can prevent cell death. The use of a broad-spectrum caspase inhibitor (zVADfmk) and a specific caspase-9 inhibitor (zLEDHfmk) was shown to inhibit apoptosis and improve the viability of cells exposed to declopramide. nih.gov In contrast, a caspase-8 inhibitor had a less pronounced effect, further supporting the primary involvement of the mitochondrial (caspase-9 mediated) pathway rather than the death receptor (caspase-8 mediated) pathway. nih.gov

Furthermore, the involvement of the mitochondrial pathway is underscored by the observation that overexpression of the anti-apoptotic protein Bcl-2, which functions to prevent mitochondrial outer membrane permeabilization, can inhibit the apoptosis induced by these benzamide derivatives. nih.gov These cellular mechanistic studies provide a clear link between the action of N-substituted benzamides and the activation of a specific enzymatic cascade that executes programmed cell death.

Structure Activity Relationship Sar Studies of N Hydroxy N Methylbenzamide Derivatives

Quantitative Structure-Activity/Retention Relationship (QSPR/QSRR) Modeling for N-Hydroxy-N-methylbenzamide Analogs

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) modeling are computational tools used to build mathematical models that correlate the chemical structure of compounds with their biological activity or physicochemical properties. jocpr.comresearchgate.net These models are invaluable for predicting the activity of novel, unsynthesized analogs, thereby prioritizing synthetic efforts and accelerating drug discovery. nih.gov

To build a QSAR or QSPR model, the chemical structure of each this compound analog must be converted into a set of numerical values known as molecular descriptors. nih.gov These descriptors quantify various aspects of the molecule's physicochemical properties. They are broadly categorized as follows:

Electronic Descriptors: These describe the electron distribution in the molecule. Examples include the energy of the Highest Occupied Molecular Orbital (HOMO), the energy of the Lowest Unoccupied Molecular Orbital (LUMO), and the electrophilicity index (ω). researchgate.netnih.gov

Steric Descriptors: These relate to the size and shape of the molecule. A common example is Molar Refractivity (MR), which captures both the bulk and polarizability of a substituent. nih.govresearchgate.net

Hydrophobic Descriptors: These quantify the molecule's lipophilicity, which is crucial for membrane permeability and binding to hydrophobic pockets. The most common descriptor is the partition coefficient (logP) or its substituent-specific counterpart, the hydrophobicity parameter (π). nih.gov

Topological Descriptors: These are numerical representations of the molecular structure, such as the Topological Polar Surface Area (PSA), which is often correlated with a molecule's ability to permeate cell membranes. researchgate.net

3D-Descriptors: These descriptors encode information about the three-dimensional structure of the molecule, such as 3D-MoRSE descriptors. analchemres.org

The table below lists some common molecular descriptors and their relevance in modeling the activity of this compound analogs.

| Descriptor Type | Example Descriptor | Information Encoded | Potential Application for this compound Analogs |

| Electronic | ELUMO | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | Predicting reactivity and interaction with electron-rich residues in a target. researchgate.net |

| Hydrophobic | XLogP3 / π | Measures lipophilicity and the tendency of the molecule to partition into fatty environments. | Modeling membrane transport and binding to hydrophobic enzyme pockets. nih.gov |

| Steric | Molar Refractivity (MR) | Describes the volume and polarizability of a substituent. | Correlating substituent size with fit into a binding site. nih.govresearchgate.net |

| Topological | Polar Surface Area (PSA) | Sum of surfaces of polar atoms (e.g., oxygen, nitrogen) in a molecule. | Predicting cell permeability and bioavailability. researchgate.net |

| 3D-MoRSE | Mor17m | Encodes 3D structural information weighted by atomic masses. | Capturing the influence of molecular shape and conformation on activity. analchemres.org |

Once a set of molecular descriptors is calculated for a series of this compound analogs with known biological activities, machine learning algorithms are used to build the predictive model. A sophisticated approach may involve a combination of techniques like Principal Component Analysis (PCA), Genetic Algorithms (GA), and Backpropagation (BP) Neural Networks.

Principal Component Analysis (PCA): Often, a large number of molecular descriptors are calculated, many of which may be correlated. PCA is a dimensionality reduction technique used to transform the original set of correlated descriptors into a smaller set of uncorrelated variables called principal components, which capture most of the variance in the data. nih.gov

Genetic Algorithm (GA): A GA is an optimization method inspired by natural selection. In QSAR, it can be used as a feature selection tool to identify the most relevant subset of molecular descriptors that produce the most predictive model, preventing overfitting.

Backpropagation (BP) Neural Network: An Artificial Neural Network (ANN) is a machine learning model that can capture complex, non-linear relationships between the input descriptors and the biological activity. The backpropagation algorithm is used to train the network by adjusting the weights of the connections between neurons to minimize the difference between the predicted and actual activities.

By integrating these methods, a robust QSAR model can be developed. PCA first simplifies the descriptor dataset, GA then selects the most informative descriptors from the principal components, and finally, a BP neural network builds a predictive non-linear model, enabling the accurate estimation of the biological activity of new this compound derivatives.

Incorporation of Molecular Interaction-Based Features

The rational design of this compound derivatives, particularly as inhibitors of enzymes like histone deacetylases (HDACs), heavily relies on understanding and optimizing molecular interactions with the target protein. Structure-Activity Relationship (SAR) studies in this context focus on modifying the core structure to enhance binding affinity and selectivity through various non-covalent interactions. These interactions primarily include hydrogen bonds, hydrophobic interactions, and coordination with metal ions within the enzyme's active site.

Hydrogen Bonding Interactions:

Hydrogen bonds are critical for the recognition and binding of inhibitors to their target enzymes. In the case of this compound derivatives, specific functional groups are incorporated to act as hydrogen bond donors or acceptors, thereby anchoring the molecule in the active site.

Research into benzamide (B126) derivatives as HDAC inhibitors has revealed that substituents on the aromatic ring play a crucial role in forming these interactions. For instance, the introduction of a 2'-amino or 2'-hydroxy group on a benzanilide (B160483) moiety has been found to be indispensable for inhibitory activity. acs.org This suggests that these groups participate in specific hydrogen bonding with amino acid residues in the enzyme's active site. acs.org The removal of such groups leads to a significant loss of activity, underscoring their importance.

| Compound | Modification | Key Interaction Feature | Reported Activity Trend |

|---|---|---|---|

| Reference Compound | 2'-amino group on benzanilide | Hydrogen bond donor/acceptor | Active |

| Analog 1a | Removal of 2'-amino group | Loss of H-bonding potential | Inactive acs.org |

| Analog 1b | Replacement of 2'-amino with 2'-hydroxy | Hydrogen bond donor/acceptor | Maintained activity acs.org |

Hydrophobic Interactions:

Hydrophobic interactions are another key driving force for ligand binding. These interactions occur between nonpolar regions of the inhibitor and hydrophobic pockets within the enzyme's active site. In the design of this compound derivatives, modifications are often made to the "capping group," which is typically a hydrophobic moiety that interacts with surface residues of the enzyme.

SAR studies have shown that the nature and size of this hydrophobic group can significantly impact potency and selectivity. For example, in a series of 4-(aminomethyl)-N-hydroxybenzamide derivatives, the effectiveness of the interaction between a hydrophobic capping group and amino acid residues at the rim of the catalytic channel was found to be a key determinant of activity.

| Compound Series | Modification | Key Interaction Feature | Impact on Activity |

|---|---|---|---|

| N-Hydroxybenzamide Derivatives | Introduction of a phenyl group as a cap | Hydrophobic interaction with active site surface | Enhances binding affinity |

| N-Hydroxybenzamide Derivatives | Substitution on the capping phenyl ring | Modulation of hydrophobic and electronic properties | Activity is sensitive to substituent position and nature |

| N-Hydroxybenzamide Derivatives | Attachment of an electron-withdrawing group to the linker's phenyl ring | Alters electronic character | Leads to a decrease in activity turkjps.org |

Chelating Interactions:

A hallmark of many N-hydroxybenzamide-based enzyme inhibitors, particularly HDAC inhibitors, is the hydroxamic acid moiety (-CONHOH). This functional group is crucial for chelating a zinc ion (Zn2+) present in the active site of these metalloenzymes. This coordination is a powerful binding interaction that is often essential for potent inhibition.

The this compound scaffold inherently contains this critical zinc-binding group. SAR studies in this area often focus on maintaining the optimal geometry of this group for zinc chelation while modifying other parts of the molecule to enhance other interactions. Molecular docking simulations of N-substituted benzamide derivatives targeting HDACs consistently show the hydroxamic acid group coordinating with the active site zinc ion. researchgate.net

| Compound Feature | Interaction Type | Target Moiety | Significance for Activity |

|---|---|---|---|

| N-Hydroxyamide (-CONHOH) | Metal Chelation / Coordination | Active site Zn2+ ion | Essential for potent inhibition of metalloenzymes like HDACs |

| Modification of the hydroxamic acid | Alteration of chelating ability | Active site Zn2+ ion | Generally leads to a significant loss of inhibitory potency |

Applications of N Hydroxy N Methylbenzamide in Advanced Organic Synthesis and Materials Science

N-Hydroxy-N-methylbenzamide as a Synthetic Building Block and Intermediate

The chemical reactivity of this compound makes it a valuable intermediate and building block in organic synthesis, particularly in the construction of complex molecular architectures and in facilitating specific chemical reactions.

Precursor in Complex Organic Molecule Synthesis

While specific examples detailing the use of this compound as a direct precursor in the synthesis of highly complex natural products are not extensively documented in readily available literature, the chemical nature of the N-hydroxy amide functionality suggests its potential in the synthesis of various nitrogen-containing heterocyclic compounds. Heterocyclic compounds are core structures in many pharmaceuticals and biologically active molecules. The reactivity of the N-hydroxy group allows for cyclization reactions to form rings, which is a fundamental strategy in the synthesis of these complex structures. For instance, N-hydroxy-N-(2-oxoalkyl)amides have been shown to undergo cyclization to produce 1-hydroxy-1,5-dihydro-2H-pyrrol-2-ones, demonstrating the utility of the N-hydroxy amide moiety in forming heterocyclic systems. researchgate.net

Reagent in Various Chemical Reactions

The hydroxamic acid group in this compound can participate in several important organic reactions. One of the most notable is the Lossen rearrangement , a reaction that converts a hydroxamic acid or its derivative into an isocyanate. This reaction typically proceeds through the formation of an O-acyl, O-sulfonyl, or O-phosphoryl derivative of the hydroxamic acid, which then rearranges upon treatment with a base or heat. The resulting isocyanate is a highly reactive intermediate that can be trapped with various nucleophiles to yield a range of products, including amines, ureas, and carbamates. This makes the Lossen rearrangement a valuable tool for introducing nitrogen-containing functional groups into organic molecules.

While the general mechanism of the Lossen rearrangement is well-established for hydroxamic acids, specific studies detailing the optimization and scope of this reaction with this compound as the starting material are limited in the reviewed literature. However, the fundamental reactivity of its hydroxamic acid functional group makes it a potential candidate for this transformation.

Integration into Polymeric Materials and Resins for Enhanced Properties

The incorporation of functional molecules into polymeric materials is a key strategy for developing advanced materials with tailored properties. While research specifically detailing the integration of this compound into polymers and resins is not widely published, the broader class of hydroxamic acid-containing polymers has garnered significant interest.

Hydroxamic acids are known for their strong ability to chelate a wide variety of metal ions. rsc.org This property is highly desirable for applications such as ion-exchange resins for wastewater treatment and the separation of rare earth metals. rsc.org Polymers functionalized with hydroxamic acid moieties can selectively bind to specific metal ions, enabling their removal from solutions.

A general concept for introducing hydroxamic acids into polymers involves the use of protected hydroxamic acid monomers in polymerization reactions. rsc.org This approach allows for the creation of well-defined polymer structures with controlled functionalization. For example, 1,4,2-dioxazoles have been used as protected forms of hydroxamic acids that can be incorporated into polymer chains and later deprotected to reveal the active hydroxamic acid group. rsc.org This strategy could theoretically be applied to create polymers functionalized with N-methylbenzamide hydroxamic acid moieties, which could then be utilized for their metal-chelating properties.

The related compound, N-methylbenzamide, has been noted for its use in the development and modification of polymers and resins, where its inclusion can enhance physical properties such as thermal stability, flexibility, and chemical resistance. chemicalbook.com While this does not directly address the role of the N-hydroxy group, it suggests that the benzamide (B126) scaffold is compatible with polymer systems.

Role as a Biochemical Probe in Chemical Biology Research

The use of this compound as a biochemical probe is not well-documented in the scientific literature. Biochemical probes are small molecules used to study biological systems, often by interacting with a specific target protein or enzyme.

However, the hydroxamic acid functional group is a known zinc-binding group and is a key feature in many inhibitors of metalloproteinases, a class of enzymes that play crucial roles in various biological processes. The ability of hydroxamic acids to chelate the zinc ion in the active site of these enzymes leads to their inhibition. This principle suggests that this compound could potentially act as an inhibitor of certain metalloproteinases, and with appropriate modification, could be developed into a biochemical probe to study these enzymes. For instance, an ortho-substituted hydroxy benzamide compound, 2-hydroxy-N-methylbenzamide, has been noted for its use in proteomics research, indicating the potential of this class of compounds in biological studies. scbt.com

Emerging Applications of Hydroxamic Acid Moieties in Metal-Organic Frameworks (MOFs)